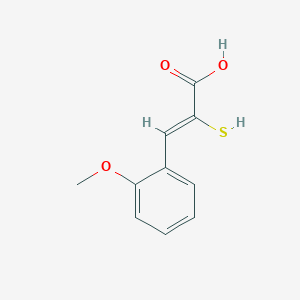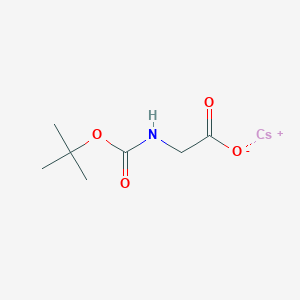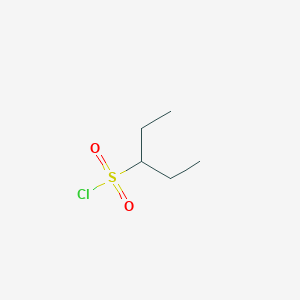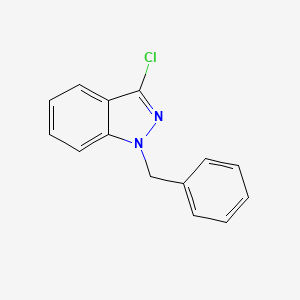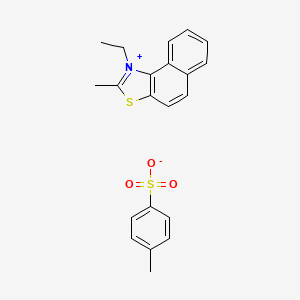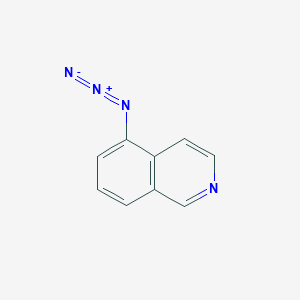
2-(2-fluorophenyl)-1H-imidazole
Vue d'ensemble
Description
“2-(2-fluorophenyl)-1H-imidazole” is a chemical compound that likely contains an imidazole ring, which is a five-membered ring with two non-adjacent nitrogen atoms, and a fluorophenyl group, which is a phenyl group (a ring of six carbon atoms) with a fluorine atom attached .
Synthesis Analysis
While specific synthesis methods for “this compound” were not found, similar compounds are often synthesized through various organic reactions, including olefin metathesis, conjugate reduction, and asymmetric dihydroxylation .Applications De Recherche Scientifique
Interaction with Biological Molecules
One study investigated the interaction between a related imidazole derivative and bovine serum albumin (BSA), highlighting the compound's ability to quench the fluorescence of BSA by forming a complex stabilized by electrostatic interactions. This research provides insight into the potential biological applications of imidazole derivatives, including drug delivery systems or probes in biochemistry (Jayabharathi, Thanikachalam, Sathishkumar, & Jayamoorthy, 2012).
Crystal Structure Analysis
Several studies have focused on the synthesis and crystal structure analysis of 2-fluorophenyl-1H-imidazole derivatives. These studies provide detailed insights into the molecular geometry and interactions within the crystal lattice, contributing to the understanding of how structural variations influence physical and chemical properties. For example, research on 2-(4-fluorophenyl)-1-(3-methoxyphenyl)-4,5-dimethyl-1H-imidazole and similar compounds has elucidated their dihedral angles, packing in the crystal structure, and potential applications in designing new materials or pharmaceuticals (Begum, Hema, Srinivasan, & Anitha, 2013).
Photophysical Properties and Material Science Applications
The fluorescence enhancement performance of certain imidazole derivatives when bound to nanoparticles has been explored, suggesting applications in sensors, optical materials, and nanotechnology. A study on 1-(4-fluorophenyl)-2-(naphthalen-1-yl)-4, 5-diphenyl-1H-imidazole [FNDI] bound to Fe2O3 nanoparticles examined the photophysical properties and suggested potential applications in enhancing fluorescence-based sensors or devices (Kalaiarasi, Ashok, Prabakaran, & Paulsingh, 2017).
Binding Interaction with Nanomaterials
The binding interactions of imidazole derivatives with nanomaterials, such as ZnO nanocrystals, have been studied to understand their potential applications in nanotechnology and materials science. These studies investigate how imidazole compounds interact with nanomaterial surfaces, affecting the electronic properties and stability of the nanocomposites. This research has implications for the development of new materials with tailored properties for electronic, optical, or catalytic applications (Jayabharathi, Sundharesan, Prabhakaran, & Karunakaran, 2015).
Safety and Hazards
Orientations Futures
The future directions for research on “2-(2-fluorophenyl)-1H-imidazole” and similar compounds could involve further investigation into their synthesis, metabolism, and potential applications. For instance, a study on a similar compound, 2-fluorodeschlorohydroxylimine, revealed important information about its chemical precursor and decomposition .
Mécanisme D'action
Target of Action
For instance, a compound named FPMINT, which is a 4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine, has been shown to inhibit Equilibrative Nucleoside Transporters (ENTs), with a higher selectivity towards ENT2 .
Mode of Action
Based on the structure and properties of similar compounds, it can be hypothesized that it may interact with its targets through non-covalent interactions such as hydrogen bonding, van der waals forces, and π-π stacking interactions .
Biochemical Pathways
For example, FPMINT has been shown to inhibit the function of ENTs, which play a vital role in nucleotide synthesis and regulation of adenosine function .
Pharmacokinetics
For instance, a compound named EF-24, a curcumin analog, has shown a bioavailability of 60% and 35% after oral and intraperitoneal administration, respectively .
Result of Action
For instance, FPMINT has been shown to reduce the Vmax of [3H]uridine uptake in ENT1 and ENT2 without affecting Km, indicating an irreversible and non-competitive inhibition .
Action Environment
It is known that factors such as ph, temperature, and presence of other molecules can influence the action of similar compounds .
Analyse Biochimique
Biochemical Properties
2-(2-fluorophenyl)-1H-imidazole plays a significant role in biochemical reactions, particularly in its interactions with enzymes, proteins, and other biomolecules. This compound has been shown to interact with various enzymes, including cytochrome P450 enzymes, which are crucial for the metabolism of many drugs and endogenous compounds. The interaction between this compound and cytochrome P450 enzymes can lead to either inhibition or activation of these enzymes, depending on the specific isoform involved . Additionally, this compound has been found to bind to certain receptor proteins, influencing their activity and downstream signaling pathways .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can activate or inhibit specific signaling pathways, such as the MAPK/ERK pathway, which plays a critical role in cell growth, differentiation, and survival . Furthermore, this compound can alter gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression levels of various genes involved in cellular metabolism and other essential processes .
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound can bind to specific biomolecules, such as enzymes and receptors, leading to changes in their activity. For example, this compound can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity . Additionally, this compound can activate or inhibit receptor proteins by binding to their ligand-binding domains, leading to changes in downstream signaling pathways and gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to factors such as stability, degradation, and long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light or high temperatures . Long-term exposure to this compound has been observed to cause changes in cellular function, including alterations in cell growth and metabolism .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound has been found to have minimal adverse effects and can modulate specific biochemical pathways without causing significant toxicity . At higher doses, this compound can cause toxic effects, including liver and kidney damage, as well as alterations in blood chemistry . These findings highlight the importance of determining the appropriate dosage for therapeutic applications to minimize adverse effects.
Metabolic Pathways
This compound is involved in several metabolic pathways, including those mediated by cytochrome P450 enzymes. This compound can undergo various metabolic reactions, such as hydroxylation, dealkylation, and conjugation, leading to the formation of metabolites that can be further processed or excreted from the body . The interaction of this compound with metabolic enzymes can also affect the metabolic flux and levels of other metabolites in the body .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by various factors, including its interactions with transporters and binding proteins. This compound can be transported across cell membranes by specific transporters, such as equilibrative nucleoside transporters, which facilitate its uptake and distribution within cells . Additionally, this compound can bind to certain proteins, affecting its localization and accumulation in specific tissues .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. This compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For example, this compound can localize to the mitochondria, where it can influence mitochondrial function and energy metabolism . Understanding the subcellular localization of this compound is essential for elucidating its mechanisms of action and potential therapeutic applications.
Propriétés
IUPAC Name |
2-(2-fluorophenyl)-1H-imidazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7FN2/c10-8-4-2-1-3-7(8)9-11-5-6-12-9/h1-6H,(H,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBMVAKUXKULJRM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NC=CN2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7FN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![benzyl 3-chloro-5H,6H,7H,8H-pyrido[4,3-c]pyridazine-6-carboxylate](/img/structure/B3370455.png)
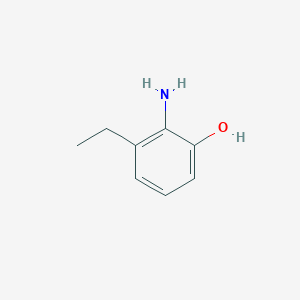

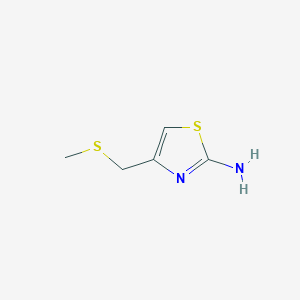
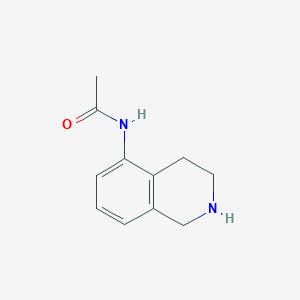
![2-Methoxybenzo[c]phenanthrene](/img/structure/B3370503.png)
